3-Aminopropyltriethoxysilane

Catalog No.
S516127
CAS No.
919-30-2
M.F
C9H23NO3Si
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropyltriethoxysilane

CAS Number

919-30-2

Product Name

3-Aminopropyltriethoxysilane

IUPAC Name

3-triethoxysilylpropan-1-amine

Molecular Formula

C9H23NO3Si

Molecular Weight

221.37 g/mol

InChI

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3

InChI Key

WYTZZXDRDKSJID-UHFFFAOYSA-N

SMILES

CCO[Si](CCCN)(OCC)OCC

Solubility

Soluble in DMSO

Synonyms

(3-aminopropyl)triethoxy silane, (3-aminopropyl)triethoxysilane, (aminopropyl)triethoxysilane, (gamma-aminopropyl)triethoxysilane, 3-(triethoxysilyl)propylamine, 3-aminopropyl triethoxysilane, 3-aminopropyltriethoxysilane, amino-propyl-triethoxysilane, aminopropyl triethoxysilane, aminopropyltriethoxysilane, APTES cpd, gamma-aminopropylsilane, gamma-aminopropyltriethoxysilane, gamma-triethoxysilylpropylamine, propylamine, 3-(triethoxysilyl)-

Canonical SMILES

CCO[Si](CCCN)(OCC)OCC

Description

The exact mass of the compound 3-Aminopropyltriethoxysilane is 221.1447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surface Modification

One of the primary applications of 3-Aminopropyltriethoxysilane (APTES) in scientific research is surface modification. APTES is a silane coupling agent, meaning it has a unique molecular structure with one end containing an amine group (NH2) and the other end containing ethoxy groups (OC2H5). The ethoxy groups readily react with hydroxyl (OH) groups present on many inorganic oxide surfaces like glass, silica, and metal oxides []. This reaction creates a covalent bond between the APTES molecule and the surface. The amine group at the other end of the molecule remains free to interact with other molecules, introducing new functionalities to the surface. This ability to modify surfaces makes APTES a valuable tool for researchers in various fields, including:

  • Biosensor development: By attaching biomolecules like antibodies, enzymes, or DNA onto a surface functionalized with APTES, researchers can create biosensors for specific biomolecule detection []. The amine group of APTES allows for covalent attachment of the biomolecule, creating a stable and oriented binding site.

Functionalization of Nanomaterials

APTES is also widely used in research to functionalize nanomaterials. Nanoparticles often have a large surface area but lack specific functionalities for desired applications. APTES can be used to introduce new chemical groups onto the surface of nanoparticles, modifying their properties like:

  • Dispersibility: Functionalization with APTES can improve the dispersibility of nanoparticles in aqueous solutions, preventing aggregation [].
  • Biocompatibility: Attaching biocompatible molecules like polyethylene glycol (PEG) to nanoparticles via APTES can enhance their biocompatibility for biological applications [].
  • Targeting: Specific targeting molecules like antibodies can be conjugated to nanoparticles using APTES, allowing them to target specific cells or tissues in vivo [].

Other Research Applications

Beyond surface modification and nanoparticle functionalization, APTES finds applications in other areas of scientific research:

  • Zeolitie modification: APTES can be used to modify the pore structure and surface properties of zeolites, which are microporous materials with various industrial applications as catalysts and adsorbents [].
  • Sol-gel synthesis: APTES can be incorporated into sol-gel processes to create new hybrid organic-inorganic materials with tailored properties [].

3-Aminopropyltriethoxysilane is an organosilicon compound with the chemical formula C₉H₂₃NO₃Si. It features three ethoxy groups and one amine group, making it a versatile aminosilane. This compound is primarily used in silanization processes, which involve modifying surfaces with alkoxysilane molecules to enhance their properties. Its amine functionality allows for the covalent attachment of organic films to various substrates, particularly metal oxides such as silica and titania .

APTES does not have a direct biological mechanism of action. However, its role lies in modifying surfaces for various biological applications. For example, silanization with APTES can introduce amine groups onto a surface, which can then be used to immobilize enzymes, antibodies, or other biomolecules for biosensor development or cell culture studies [].

APTES is a flammable liquid with a pungent odor. It is considered a health hazard with potential for irritation of the eyes, skin, and respiratory system []. Here are some specific safety concerns:

  • Toxicity: Inhalation and skin contact can cause irritation and respiratory problems []. Chronic exposure may affect the nervous system, liver, and kidneys [].
  • Flammability: Flash point is 41 °C, making it readily flammable [].

Precautions:

  • Always handle APTES in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].
  • Store APTES in a cool, dry place away from heat and ignition sources [].
  • Properly dispose of waste according to local regulations [].

The reactivity of 3-aminopropyltriethoxysilane involves several key steps:

  • Hydrolysis: In the presence of moisture, the ethoxy groups are replaced by hydroxyl groups, leading to the formation of silanol groups.
  • Condensation: Silanol groups can then react with each other or with hydroxyl groups on surfaces, forming siloxane bonds (Si-O-Si) that covalently attach the silane to the substrate.
  • Phase Separation: This step involves the formation of polymeric structures as the reaction medium loses homogeneity .

The hydrolysis of 3-aminopropyltriethoxysilane is rapid, especially in neutral pH conditions, producing ethanol and trisilanols. The half-life of hydrolysis can vary significantly depending on pH and temperature .

Several methods exist for synthesizing 3-aminopropyltriethoxysilane:

  • Direct Synthesis: Combining 3-aminopropyltrimethoxysilane with ethanol under controlled conditions.
  • Hydrolytic Condensation: Reacting 3-aminopropyltriethoxysilane with hydrochloric acid or trifluoromethanesulfonic acid to produce octa(3-aminopropyl)silsesquioxane .
  • Surface Modification: Applying it to pre-treated oxide surfaces to enhance adhesion properties .

Interaction studies have shown that 3-aminopropyltriethoxysilane can effectively bond to silica surfaces through strong interactions between its hydroxyl and amine groups and the hydroxyl groups present on silica. These interactions are crucial for applications involving coatings and surface modifications .

Several compounds share structural similarities with 3-aminopropyltriethoxysilane, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3-AminopropyltrimethoxysilaneThree methoxy groups instead of ethoxyMore reactive due to smaller alkoxy groups
N-(Triethoxysilylpropyl)ethylenediamineContains two amine functionalitiesEnhanced reactivity for crosslinking
(Vinyltrimethoxysilane)Contains a vinyl groupUseful in polymerization reactions

The primary distinction of 3-aminopropyltriethoxysilane lies in its balance between reactivity and stability due to its ethoxy groups, making it particularly effective in surface functionalization processes while providing a moderate level of biological compatibility .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; WetSolid

Color/Form

Liquid

Exact Mass

221.1447

Boiling Point

217.0 °C
217 °C

Flash Point

98 °C (closed cup)

Density

0.94 at 25 °C

Appearance

Solid powder

Melting Point

-70 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L8S6UBW552

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg)

Pictograms

Irritant

Corrosive;Irritant

Impurities

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane

Other CAS

919-30-2
100402-75-3
96726-79-3

Wikipedia

3-(triethoxysilyl)propylamine

Methods of Manufacturing

... /In/ the acrylonitrile process ... cyanoethylsilane ... is ethoxylated and then hydrogenated over Raney nickel at high hydrogen pressure.
The ammonia substitution process starts from chloropropyltriethoxysilane, and requires a large excess and high pressure of NH3. With a 75-fold molar quantity of NH3 with respect to the chloro component, selectivities for the primary amine of up to 8% have been reported. The correspondingly low space-time yields can only be improved if increased proportions of di- and even trisubstituted downstream products of the initially formed aminopropylsilane are acceptable.
Catalyzed hydrogenation of the corresponding nitrile (2-cyanoethyltriethoxysilane) to produce the primary amino-functional silane as follows: (EtO)3-Si-CH2CH2-CN + 2H2 + [catalyst]--> (EtO)3-SiCH2CH2CH2-NH2. Vacuum distillation provides the highest quality version.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Propanamine, 3-(triethoxysilyl)-: ACTIVE
APTES is transported from the production site as the parent silane to processors/formulators. Generally, APTES is used by the processor/formulator as an adhesion promoter with use levels <1%. In some applications, APTES is used as a crosslinker; these use levels are higher and can approach 3 to 5 %. Once APTES is added to a consumer or industrial product, the parent silane reacts with the components of the formulation and is generally present as the parent silane at 0.1-0.2% until after curing (use). After curing the parent silane is consumed into the polymer matrix and no longer exists and greatly reduces potential for consumer or worker exposure. APTES polymerizes during use.[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane
Attaches a primary amine functional group to a surface; used to chemically couple ligands to glass and silica surfaces such as glass slides. The silane is used to couple to the glass and the amine functional group is used to couple to compounds of interest. Coats some plastics noncovalently to create a reactive film.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive. Store under inert gas.

Dates

Modify: 2023-08-15
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